molecular formula C15H14O5 B1262294 Deoxygerfelin CAS No. 36149-01-6

Deoxygerfelin

Cat. No. B1262294
CAS RN: 36149-01-6
M. Wt: 274.27 g/mol
InChI Key: ZJEIMBOWRAUNAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like deoxygerfelin typically involves multi-step reactions that carefully introduce or modify functional groups to achieve the desired structure. For example, the synthesis of 2-deoxyglycosides, which could be structurally related to deoxygerfelin, involves developing new glycosylation reactions for the selective construction of deoxyglycosides. These methods aim to control the reaction's selectivity through rational design of the promoter, indicating a sophisticated approach to synthesizing deoxy-structured molecules (Bennett & Galán, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to deoxygerfelin, especially those with complex iron-sulfur clusters, can be determined using X-ray diffraction analysis. For instance, the structure of oxidized [2Fe-2S] ferredoxin has been detailed, showcasing the iron-sulfur cluster's location towards the molecule's outer edge, coordinated tetrahedrally by inorganic sulfurs and protein cysteine residues. This analysis highlights the intricate details that can be obtained about a molecule's structure, providing insights into its potential chemical behavior and interactions (Rypniewski et al., 1991).

Chemical Reactions and Properties

The chemical properties of deoxygerfelin-like molecules can be inferred from their functional groups and molecular structure. For example, the presence of deoxy sugar units in a molecule significantly influences its chemical reactivity, particularly in biological contexts. The synthesis methods for deoxy oligosaccharides emphasize stereoselective techniques essential for preparing bioactive compounds with specific orientations of their functional groups, which could be relevant for understanding deoxygerfelin's chemical reactivity and interactions (Thiem & Klaffke, 1990).

Physical Properties Analysis

The physical properties of organic compounds like deoxygerfelin are closely related to their molecular structure. For example, the crystallization and detailed structure determination of ferredoxins provide insights into the physical state and stability of similar compounds under various conditions. These analyses can reveal how structural features like iron-sulfur clusters influence the compound's solubility, melting point, and crystalline form, which are critical for practical applications and storage (Rypniewski et al., 1991).

Chemical Properties Analysis

The chemical properties of deoxygerfelin-like compounds, particularly their reactivity and interactions with other molecules, are fundamental for understanding their potential uses and biological activities. The stereoselective synthesis of deoxy oligosaccharides highlights the importance of specific functional group orientations for the molecule's activity. These properties are crucial for designing synthesis pathways and predicting how such compounds might behave in complex chemical or biological systems (Thiem & Klaffke, 1990).

Scientific Research Applications

Deoxygerfelin is a phenolic antioxidant that has been found in A. versicolor , a type of fungus . It has the ability to scavenge free radicals in a Trolox equivalent activity concentration (TEAC) assay . This suggests that Deoxygerfelin could have potential applications in fields related to oxidative stress and reactive species .

In addition, Deoxygerfelin was isolated from a mutagen-treated strain of Aspergillus fumigatus that failed to produce fumigatin and spinulosin . This suggests that Deoxygerfelin might be involved in the metabolic pathways of these compounds, and could potentially be used in research related to these pathways .

Deoxygerfelin is a phenolic antioxidant that has been found in A. versicolor . It scavenges free radicals in a Trolox equivalent activity concentration (TEAC) assay . This suggests that Deoxygerfelin could have potential applications in fields related to oxidative stress and reactive species .

If you have questions about how this product fits your application, please contact a specialist or conduct further research . I hope this information is helpful! If you have any other questions, feel free to ask.

If you have questions about how this product fits your application, please contact a specialist or conduct further research . I hope this information is helpful! If you have any other questions, feel free to ask.

Safety And Hazards

Deoxygerfelin is not for human or veterinary use . For safety data sheet and more detailed safety information, please refer to the manufacturer’s instructions .

properties

IUPAC Name

2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEIMBOWRAUNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635881
Record name 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid

CAS RN

36149-01-6
Record name 4-Carboxydiorcinal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36149-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Sun, X Shi, LY He, Y Xing, QF Guo, ZL Xiu, YS Dong - Microbial ecology, 2023 - Springer
… 10-Deoxygerfelin and benzoic acid were determined to be inducers of benzoic acid and … 10-deoxygerfelin produced by A. sydowii was the precursor of N1. Therefore, 10-deoxygerfelin, …
Number of citations: 2 link.springer.com
Y Sun, X Shi, LY He, Y Xing, QF Guo, ZL Xiu - 2022 - researchsquare.com
… In this study, the 10deoxygerfelin and benzoic acid were determined as the inducer of benzoic acid and the precursor of N2N4 and N7, respectively. In the biosynthetic pathway analysis …
Number of citations: 3 www.researchsquare.com
J Yaegashi, BR Oakley… - Journal of Industrial …, 2014 - academic.oup.com
Fungi are prolific producers of secondary metabolites (SMs) that show a variety of biological activities. Recent advances in genome sequencing have shown that fungal genomes harbor …
Number of citations: 132 academic.oup.com
A Steglińska, M Sulyok, R Janas, M Grzesik… - International Journal of …, 2023 - mdpi.com
The potato is a crop of global importance for the food industry. This is why effective protection against pathogens is so important. Fungi as potato pathogens are responsible for plant …
Number of citations: 2 www.mdpi.com
A Mohammed, C Seyoum, J Yousuf… - World Mycotoxin …, 2023 - wageningenacademic.com
Mycotoxins are the most notorious compounds contaminating food crops in the production chains, in which cereals and nuts are primarily infected. The present study was aimed at …
Number of citations: 0 www.wageningenacademic.com
J Yaegashi - 2015 - search.proquest.com
Genome projects of filamentous fungi have generated an unprecedented amount of information, and in a moment in time often referred to as the “post-genomic era”, it is up to us to find …
Number of citations: 0 search.proquest.com
YR Park, HL Lee, JY Hyun, J Choi, JH Moon… - Microbiology …, 2023 - Am Soc Microbiol
The human gut microbiome is engaged in biological homeostasis in the gut-liver axis and across multi-organs. The aim of this study is to investigate the therapeutic effects of human gut-…
Number of citations: 3 journals.asm.org
J Sanchez - 2011 - search.proquest.com
Filamentous fungi have long been recognized to be a rich source of bioactive secondary metabolites. The genomic sequencing of several species of Aspergillus, however, has revealed …
Number of citations: 0 search.proquest.com
F Penagos-Tabares, M Sulyok, JI Artavia… - Toxins, 2023 - mdpi.com
Mycotoxins and endocrine disruptors such as phytoestrogens can affect cattle health, reproduction, and productivity. Most studies of mycotoxins in dairy feeds in Mexico and worldwide …
Number of citations: 14 www.mdpi.com
V Son, F Penagos-Tabares, M Hollmann… - Journal of Equine …, 2023 - Elsevier
Pastures are used for grazing and the production of conserved roughage in horses. Yet, the nutritional profile of the forage varies from spring to late summer, affecting equine nutrient …
Number of citations: 4 www.sciencedirect.com

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